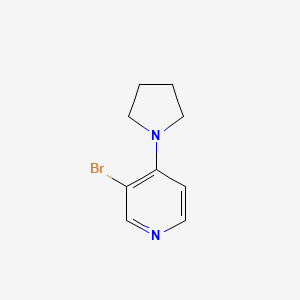

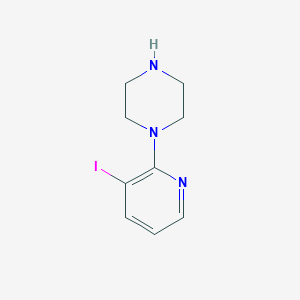

1-(3-Iodopyridin-2-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Iodopyridin-2-yl)piperazine, also known as IPP, is a compound with promising unique biological properties. It is a chemical compound and piperazine derivative . The molecular formula of this compound is C9H12IN3 .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-(3-Iodopyridin-2-yl)piperazine is 289.12 g/mol . The structure of this compound includes a six-membered ring containing two opposing nitrogen atoms .Physical And Chemical Properties Analysis

1-(3-Iodopyridin-2-yl)piperazine has a molecular weight of 289.115 .科学的研究の応用

Medicinal Chemistry

- Summary of Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Methods of Application : Piperazine is used in medicinal chemistry due to its structural diversity. About 80% of piperazine-containing drugs contain substituents only at the nitrogen positions .

- Results or Outcomes : Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Urease Inhibition

- Summary of Application : Piperazine derivatives, such as 1-(3-nitropyridin-2-yl)piperazine, have been synthesized and investigated for their ability to inhibit urease, an enzyme that breaks down urea into ammonia and carbamate . This process can lead to infections such as gastric disorders like ulcers and cancer in humans .

- Methods of Application : The derivatives were synthesized and their urease inhibition potential was investigated through in vitro inhibition assays .

- Results or Outcomes : The results showed that some of the synthesized compounds were active inhibitors, having IC50 values lower than the standard thiourea . These compounds also exhibited good biocompatibility in human blood cells .

Antinociceptive Properties

- Summary of Application : Piperazine and piperidine derivatives have been investigated for their affinity at histamine H3 and sigma-1 receptors, which are associated with antinociceptive properties .

- Methods of Application : The compounds were tested for their affinity at both sigma receptors .

- Results or Outcomes : Some of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors . These ligands also showed promising antinociceptive activity in vivo .

Antimicrobial Polymers

- Summary of Application : Piperazine and its derivatives have been used in the synthesis of antimicrobial polymers .

- Methods of Application : The specific methods of application in this field can vary widely, but generally involve the incorporation of piperazine molecules into polymer structures .

- Results or Outcomes : The resulting polymers can exhibit antimicrobial properties, making them useful in a variety of applications .

Drug Development

- Summary of Application : Piperazine is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Methods of Application : The specific methods of application in this field can vary widely, but generally involve the incorporation of piperazine molecules into drug structures .

- Results or Outcomes : The resulting drugs can exhibit a wide range of biological and pharmaceutical activity .

Safety And Hazards

The safety data sheet for a similar compound, 1-(3-Chloropyridin-2-yl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

将来の方向性

特性

IUPAC Name |

1-(3-iodopyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMFQTAXPFSLAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467651 |

Source

|

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Iodopyridin-2-yl)piperazine | |

CAS RN |

85386-98-7 |

Source

|

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)